molecular formula C6H2BrFINO2 B2897210 1-Bromo-3-fluoro-4-iodo-5-nitrobenzene CAS No. 1805108-33-1

1-Bromo-3-fluoro-4-iodo-5-nitrobenzene

Cat. No. B2897210
CAS RN: 1805108-33-1
M. Wt: 345.894
InChI Key: AJBGBQMBUPYOLU-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-4-iodo-5-nitrobenzene is a complex organic compound. It is a derivative of benzene, which is a cyclic hydrocarbon . The compound has bromine, fluorine, iodine, and nitro groups attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with the bromo, fluoro, iodo, and nitro groups attached at the 1st, 3rd, 4th, and 5th positions, respectively . The exact 3D structure could be determined using computational chemistry methods or experimental techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its molecular weight would be the sum of the atomic weights of its constituent atoms . Other properties such as boiling point, melting point, and solubility would need to be determined experimentally.

Scientific Research Applications

Synthesis and Chemical Reactions

1-Bromo-3-fluoro-4-iodo-5-nitrobenzene serves as a key intermediate in the synthesis of complex molecules due to its reactive halogen and nitro groups. For instance, it has been utilized in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a compound significant in the field of radiopharmaceuticals. This synthesis involves a two-step reaction sequence, highlighting the compound's role in facilitating nucleophilic aromatic substitution reactions which are crucial for the development of diagnostic agents (Klok et al., 2006).

Material Science Applications

In material science, this compound contributes to the advancement of polymer technology. A notable application is its role in improving the electron transfer processes in polymer solar cells. By forming charge transfer complexes, this compound has been demonstrated to significantly enhance the power conversion efficiency of polymer solar cells, thus representing a potential material for future energy conversion devices (Fu et al., 2015).

Photophysical Studies

Photophysical studies have also benefited from the use of halogenated nitrobenzene derivatives. Research on the ultraviolet photodissociation of similar compounds provides insights into the effects of halogen substitution on the energy distribution and reaction dynamics of photofragments. This research aids in understanding the fundamental aspects of molecular photochemistry and the influence of halogen atoms on photophysical behaviors (Gu et al., 2001).

Advanced Chemical Analysis

This compound and its derivatives have been utilized in vibrational spectroscopy studies to explore the effects of halogen and nitro substitutions on the vibrational modes of benzene rings. These studies contribute to the development of analytical methods for identifying and characterizing similar compounds, furthering our understanding of molecular vibrations and their implications for material properties (Mahadevan et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific reaction. For example, in a nucleophilic aromatic substitution reaction, the nucleophile would initially add to the aromatic ring, followed by the loss of a halide ion .

Safety and Hazards

As with any chemical, handling 1-Bromo-3-fluoro-4-iodo-5-nitrobenzene would require appropriate safety measures. It could potentially be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

5-bromo-1-fluoro-2-iodo-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFINO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBGBQMBUPYOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])I)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1805108-33-1
Record name 5-bromo-1-fluoro-2-iodo-3-nitrobenzene
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